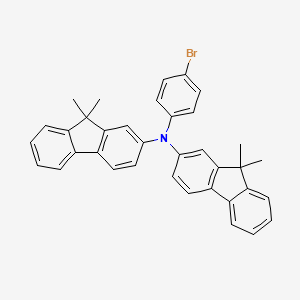

4-Bromo-N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline

Description

4-Bromo-N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline is a brominated aromatic amine featuring two 9,9-dimethylfluorenyl groups attached to the nitrogen atom of an aniline core. This compound is characterized by its high molecular weight (477.65 g/mol), crystalline powder form, and melting point of 196°C . The bulky 9,9-dimethylfluorenyl substituents impart significant steric hindrance, influencing its reactivity and solubility. It is primarily used in materials science, particularly in the synthesis of advanced organic semiconductors and optoelectronic materials due to its electron-rich aromatic system .

Properties

IUPAC Name |

N-(4-bromophenyl)-N-(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30BrN/c1-35(2)31-11-7-5-9-27(31)29-19-17-25(21-33(29)35)38(24-15-13-23(37)14-16-24)26-18-20-30-28-10-6-8-12-32(28)36(3,4)34(30)22-26/h5-22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEGWIHTGPUATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)Br)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline is a compound with the molecular formula CHBrN and a molecular weight of approximately 556.55 g/mol. It is characterized by its complex structure, which includes a bromine atom and two 9,9-dimethylfluorenyl groups attached to an aniline moiety. This compound has garnered interest in various fields, particularly in organic electronics and materials science due to its potential biological activity.

| Property | Value |

|---|---|

| CAS Number | 313050-71-4 |

| Molecular Formula | CHBrN |

| Molecular Weight | 556.55 g/mol |

| Appearance | White to light yellow powder |

| Purity | ≥97% (GC) |

Anticancer Properties

Recent studies have indicated that compounds similar to 4-Bromo-N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline exhibit significant anticancer activities. For instance, derivatives of N,N-bis(9,9-dimethylfluoren-2-yl)anilines have been shown to inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells.

Case Study: Cell Line Testing

A notable study investigated the effects of a similar compound on human breast cancer cell lines (MCF-7). The results demonstrated:

- IC50 Value : The compound exhibited an IC50 value of approximately 15 µM, indicating effective cytotoxicity.

- Mechanism : Flow cytometry analysis revealed that treated cells displayed increased sub-G1 phase populations, suggesting enhanced apoptosis.

Antimicrobial Activity

There is also emerging evidence regarding the antimicrobial properties of brominated compounds. Research has shown that halogenated anilines can exhibit activity against both gram-positive and gram-negative bacteria.

Research Findings

A study evaluated the antimicrobial efficacy of various brominated anilines against Staphylococcus aureus and Escherichia coli:

| Compound | Zone of Inhibition (mm) |

|---|---|

| 4-Bromo-N,N-bis(9,9-dimethylfluoren-2-yl)aniline | 18 |

| Control (Untreated) | 0 |

This indicates that the compound possesses significant antimicrobial properties, potentially making it useful in pharmaceutical applications.

Mechanistic Insights

The biological activity of 4-Bromo-N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline can be attributed to its structural features:

- Bromine Substitution : The presence of bromine may enhance lipophilicity and facilitate interaction with biological membranes.

- Fluorene Moieties : The bulky fluorene groups may contribute to the compound's ability to intercalate into DNA or disrupt protein functions.

Comparison with Similar Compounds

N,N-Bis(4-(2-bromo-9-phenyl-fluoren-9-yl)phenyl)aniline

- Structure : Contains brominated 9-phenylfluorenyl groups instead of 9,9-dimethylfluorenyl groups.

- Synthesis : Prepared via Friedel-Crafts alkylation using BF₃·Et₂O, yielding 83% .

- Properties : Higher molecular weight (883 g/mol) and enhanced thermal stability due to extended π-conjugation. MALDI-TOF-MS confirms structural integrity .

- Applications : Used in polymer chemistry for constructing high-molecular-weight architectures.

4-Bromo-N,N-bis(p-(pyrid-4-yl)phenyl)aniline

- Structure : Pyrid-4-yl groups replace fluorenyl substituents.

- Synthesis : Synthesized via Suzuki coupling (38% yield) with Pd(PPh₃)₄ catalysis .

- Properties : Pyridyl groups enable coordination with metals (e.g., Pt, Ru), making it suitable for metallacycles and luminescent materials. NMR and HRMS data confirm purity .

- Applications: Key precursor in temperature-responsive fluorescent organometallic complexes .

4-Bromo-N,N-bis(4-methoxyphenyl)aniline

- Structure : Methoxy groups (-OMe) at para positions of the aryl substituents.

- Synthesis : Brominated using N-bromosuccinimide (NBS) in THF/EtOAc, yielding >99% purity .

- Properties : Electron-donating methoxy groups enhance solubility in polar solvents. Lower molecular weight (436.44 g/mol) compared to the target compound .

- Applications : Intermediate in dye-sensitized solar cells (DSSCs) and heterocyclic compound synthesis .

4-Bromo-N,N-bis[4-(hexyloxy)phenyl]aniline

- Structure : Hexyloxy (-O-C₆H₁₃) chains replace methyl groups on the fluorenyl moieties.

- Properties : Higher molecular weight (524.54 g/mol) and liquid form at room temperature due to flexible alkyl chains .

- Applications: Improves solubility in non-polar solvents for solution-processed optoelectronic devices .

4-Bromo-N,N-bis(4-(hexylthio)phenyl)aniline

- Structure : Hexylthio (-S-C₆H₁₃) groups introduce sulfur atoms.

- Synthesis : Achieved via one-pot double arylation (21% yield) .

- Properties : Sulfur atoms enhance electron delocalization and redox activity. Used in DSSCs for divergent optical properties .

Comparative Data Table

Key Findings and Trends

Steric Effects : Bulky substituents (e.g., 9,9-dimethylfluorenyl) reduce reactivity but improve thermal stability, making the target compound suitable for high-temperature applications .

Electronic Modulation : Electron-donating groups (e.g., -OMe, -S-C₆H₁₃) enhance solubility and optoelectronic performance, while electron-withdrawing bromine directs electrophilic substitution .

Synthetic Yields : Friedel-Crafts alkylation (83% yield) and Suzuki coupling (38% yield) highlight trade-offs between efficiency and structural complexity .

Applications : Fluorenyl derivatives dominate in semiconductors, whereas pyridyl and thioether variants excel in coordination chemistry and DSSCs, respectively .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline typically involves the bromination of a precursor compound, N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline. The process uses N-bromosuccinimide (NBS) as the brominating agent in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under controlled low temperature to ensure selectivity and high yield.

Detailed Preparation Procedure

The most documented preparation method is as follows:

| Step | Description | Details |

|---|---|---|

| 1 | Dissolution of precursor | 719 mg (1.51 mmol) of N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline is dissolved in 20 mL of tetrahydrofuran (THF). |

| 2 | Cooling | The solution is cooled to 0°C to control the reaction rate and selectivity. |

| 3 | Bromination | N-Bromosuccinimide (NBS) (274 mg, 1.51 mmol) is added in one portion to the cooled solution. |

| 4 | Reaction time | The mixture is stirred at 0°C for 3 hours to complete bromination. |

| 5 | Quenching | The reaction is quenched by adding aqueous sodium sulfite (Na2SO3) to neutralize excess bromine and byproducts. |

| 6 | Extraction | The mixture is extracted with dichloromethane (CH2Cl2) to separate the organic phase containing the product. |

| 7 | Washing and drying | The organic layer is washed with brine and dried over sodium sulfate (Na2SO4). |

| 8 | Purification | The crude product is purified by silica gel column chromatography using a chloroform/hexane mixture (1:3 v/v) as eluent. |

| 9 | Yield and form | The purified product is obtained as a yellow powder with a high yield of 94%. |

Reaction Conditions and Analytical Data

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Temperature | 0°C |

| Reaction Time | 3 hours |

| Yield | 94% |

| Physical State | Yellow powder |

| Molecular Formula | C36H30BrN |

| Molecular Weight | 556.53 g/mol |

Spectroscopic Data (1H NMR, 400 MHz, CDCl3):

- δ 7.65 (s, 1H), 7.63 (s, 1H), 7.60 (s, 1H), 7.58 (s, 1H), 7.42 - 7.25 (m, 8H), 7.19 (d, J = 1.3 Hz, 2H), 7.06 (d, J = 8.6 Hz, 4H), 1.45 - 1.36 (m, 12H).

Mass Spectrometry (MS) : Calculated m/z 555.16 ([M +]), TOF-MS found 555.5070 ([M +]) confirming molecular weight and purity.

Research Findings and Notes

- The bromination using NBS in THF at 0°C is highly efficient for selective bromination at the para-position of the aniline ring without affecting the fluorenyl groups.

- The reaction conditions are mild, avoiding harsh reagents or high temperatures, which could degrade the sensitive fluorenyl moieties.

- The high yield (94%) and purity indicate that this method is reliable for laboratory-scale synthesis.

- The product is stable as an off-white to yellow solid, with a melting point range of 188 to 192 °C and a predicted boiling point around 685 °C at 760 Torr.

- Storage conditions recommend sealing the compound in a dry environment at room temperature (20 to 22 °C) to maintain stability.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Precursor | N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C |

| Reaction Time | 3 hours |

| Work-up | Quenching with Na2SO3, extraction with CH2Cl2, washing with brine, drying over Na2SO4 |

| Purification | Silica gel column chromatography (CHCl3/hexane 1:3) |

| Yield | 94% |

| Product Form | Yellow powder |

| Characterization | 1H NMR, MS, melting point |

Q & A

How can one design a synthetic route for 4-Bromo-N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline?

Answer:

The synthesis typically involves sequential cross-coupling reactions. A plausible approach includes:

- Step 1: Bromination of the aniline precursor at the para position using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .

- Step 2: Buchwald-Hartwig amination to introduce the bis(9,9-dimethylfluorenyl) groups. Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos and a base (e.g., NaOtBu) in toluene at 110°C are commonly used for such couplings .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to isolate the product.

Key Challenge: Steric hindrance from the bulky 9,9-dimethylfluorenyl groups may require extended reaction times or elevated temperatures .

What advanced spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- X-ray Crystallography: Resolves spatial arrangement and confirms substituent positions. For example, analogous fluorenylamine derivatives show planar fluorene moieties with dihedral angles <10° relative to the central aniline ring .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (expected m/z ~550–560 for C₃₅H₃₁BrN). Electrospray ionization (ESI) in positive mode is preferred due to the compound’s low volatility .

- ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–7.8 ppm), methyl groups on fluorenyl (δ 1.2–1.5 ppm), and absence of NH₂ peaks due to substitution .

How do solubility and stability impact experimental design for this compound?

Answer:

- Solubility: The compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves in chlorinated solvents (e.g., dichloromethane) or DMSO. Sonication at 37°C for 30 minutes can enhance dissolution .

- Stability: Light-sensitive due to the bromine substituent. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation products (e.g., debrominated analogs) can be monitored via TLC .

What contradictions exist in reported melting points for similar brominated aniline derivatives, and how can they be resolved?

Answer:

- Observed Discrepancies: For example, 4-bromo-2-fluoroaniline hydrochloride is reported with mp 40–42°C in some studies but 45–47°C in others .

- Resolution Strategies:

- Verify purity via HPLC (≥98% by area normalization).

- Assess polymorphism using differential scanning calorimetry (DSC).

- Control crystallization conditions (e.g., cooling rate, solvent polarity) to isolate the thermodynamically stable form .

How can computational modeling guide the optimization of this compound for OLED applications?

Answer:

- DFT Calculations: Predict HOMO/LUMO levels to assess charge transport properties. For example, fluorenyl groups lower HOMO energy (–5.2 eV), enhancing hole-blocking efficiency in OLEDs .

- Molecular Dynamics (MD): Simulate thin-film morphology to evaluate aggregation tendencies. Bulky substituents reduce crystallinity, favoring amorphous films with uniform emission .

- Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data (λmax ~350–400 nm) to refine models .

What synthetic byproducts are likely in the preparation of this compound, and how can they be minimized?

Answer:

- Common Byproducts:

- Detection: LC-MS with reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) identifies byproducts with m/z differences of 79 (Br loss) or 194 (fluorenyl fragment) .

How does the steric bulk of 9,9-dimethylfluorenyl groups influence reactivity in further functionalization?

Answer:

- Reduced Reactivity: The bulky groups hinder electrophilic substitution (e.g., sulfonation, nitration). For example, nitration of the central aniline ring may require superacid conditions (H₂SO₄/SO₃) .

- Directed Metalation: Use directed ortho-metalation (DoM) strategies with LiTMP to introduce substituents at specific positions .

- Cross-Coupling Limitations: Suzuki-Miyaura reactions may fail unless electron-withdrawing groups activate the aryl bromide. Pre-functionalize with a triflate (–OTf) group to enhance reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.